molecular formula C17H15N3O3 B6524132 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide CAS No. 683235-56-5

4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No. B6524132
CAS RN: 683235-56-5
M. Wt: 309.32 g/mol
InChI Key: VEVFRIQWRQCFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide, also known as DMIDA, is an organic compound belonging to the isoindoline class of compounds. It is a small molecule with an aromatic ring that can be used in a variety of scientific research applications. DMIDA is an important tool for scientists as it can be used to study the biochemical and physiological effects of various compounds and drugs. In addition, DMIDA can be used to synthesize various compounds and has been found to be useful in a range of laboratory experiments.

Scientific Research Applications

4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of scientific research applications. It has been used in the study of a variety of biochemical and physiological processes, such as the regulation of gene expression, the regulation of cell signaling, and the regulation of metabolic pathways. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been used in the synthesis of various compounds, such as peptides, proteins, and other small molecules. 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has also been used in the study of drug metabolism and drug-drug interactions.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is not fully understood. However, it is believed that 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide binds to specific proteins in the cell and modulates their activity. This modulation can lead to changes in gene expression, cell signaling, and metabolic pathways, which can in turn lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide are not fully understood. However, it has been found to have an inhibitory effect on the expression of certain genes and the activity of certain proteins. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to alter the expression of certain metabolic enzymes, which can lead to changes in metabolic pathways. Finally, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to have an inhibitory effect on the activity of certain drug-metabolizing enzymes, which can lead to changes in drug metabolism.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a number of advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of scientific research applications, which makes it a useful tool for scientists. Finally, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to have an inhibitory effect on the activity of certain proteins and enzymes, which can be useful for studying the biochemical and physiological effects of various compounds and drugs.
However, there are also some limitations to using 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in laboratory experiments. For example, the mechanism of action of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is not fully understood, which can make it difficult to predict the effects of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide on biochemical and physiological processes. In addition, 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been found to have an inhibitory effect on the activity of certain drug-metabolizing enzymes, which can lead to changes in drug metabolism that may not be desirable.

Future Directions

The potential future directions for 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide research are numerous. For example, further research could be done to better understand the mechanism of action of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide and how it modulates the activity of proteins and enzymes. In addition, further research could be done to explore the biochemical and physiological effects of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide and to develop methods for synthesizing 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide more efficiently. Finally, further research could be done to explore the potential applications of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in drug metabolism and drug-drug interactions.

Synthesis Methods

4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can be synthesized in a laboratory setting using a variety of methods. The most common method is the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide with dimethylamine. This reaction results in the formation of a dimethylamino group on the benzamide moiety, which is the distinguishing feature of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide. Other methods for synthesizing 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide include the reaction of dimethylamine with a variety of isoindoline derivatives, such as 1-methyl-3-nitro-2-oxo-1H-isoindol-5-yl)benzamide, and the reaction of dimethylamine with a variety of aromatic compounds, such as benzaldehyde.

properties

IUPAC Name

4-(dimethylamino)-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20(2)12-6-3-10(4-7-12)15(21)18-11-5-8-13-14(9-11)17(23)19-16(13)22/h3-9H,1-2H3,(H,18,21)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVFRIQWRQCFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(1,3-dioxoisoindolin-5-yl)benzamide

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